Lubiminol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lubiminol involves a double diastereoselective intramolecular photocycloaddition to form the spiro center, followed by a radical fragmentation-rearrangement reaction . This method ensures the formation of the spirocyclic structure, which is crucial for the compound’s stability and activity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-boiling solvents such as triethylene glycol and glycerol for the condensation reaction, followed by reduction steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Lubiminol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium dithionite.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium periodate.
Reduction: Sodium dithionite, hydrazine.
Substitution: Various catalysts depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Lubiminol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: this compound’s role as a phytoalexin makes it valuable in studying plant defense mechanisms.
Medicine: Its unique structure and reactivity make it a potential candidate for drug development, particularly in designing molecules with spirocyclic frameworks.
Mechanism of Action
The mechanism of action of Lubiminol involves its interaction with specific molecular targets, leading to various biological effects. The spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its role as a phytoalexin suggests involvement in plant defense mechanisms .
Comparison with Similar Compounds
Spirovetivanes: These compounds share the spirocyclic structure with Lubiminol and are also isolated from plant sources.
Sesquiterpenoids: This class of compounds, which includes this compound, is known for its diverse biological activities and structural complexity.
Uniqueness of this compound: this compound stands out due to its specific spirovetivadiene structure, which is not commonly found in other sesquiterpenoids.
Properties
CAS No. |
55784-92-4 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |
InChI |
InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3 |
InChI Key |
NPIIWZCGVADPIE-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO)O |
SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)CO)O |
Canonical SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |
Appearance |
Solid powder |
melting_point |
129 - 130 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lubiminol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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